molecular formula C14H12O2S B13989670 4-Phenylsulfanyl-benzoic acid methyl ester

4-Phenylsulfanyl-benzoic acid methyl ester

Cat. No.: B13989670
M. Wt: 244.31 g/mol
InChI Key: WLYCFMAGCXVCOJ-UHFFFAOYSA-N
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Description

Methyl 4-(phenylthio)benzoate is an organic compound with the molecular formula C14H12O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a phenylthio group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(phenylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(phenylthio)benzoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl benzoate with thiophenol under specific conditions to introduce the phenylthio group.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-(phenylthio)benzoate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(phenylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(phenylthio)benzoate involves its interaction with specific molecular targets. The phenylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the phenylthio group, making it less reactive in certain chemical reactions.

    4-(Phenylthio)benzoic acid: Contains a carboxyl group instead of an ester, affecting its solubility and reactivity.

    Phenylthioacetic acid: Has a different structural framework, leading to distinct chemical properties.

Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

methyl 4-phenylsulfanylbenzoate

InChI

InChI=1S/C14H12O2S/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WLYCFMAGCXVCOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2

Origin of Product

United States

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